7-(3-bromophenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
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Overview
Description
This compound is a pyrazolo[3,4-d]pyrimidine derivative . Pyrazolo[3,4-d]pyrimidines are purine analogues and have beneficial properties as antimetabolites in purine biochemical reactions . They have attracted wide pharmaceutical interest because of their antitrypanosomal activity .
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidines has been reported in the literature . The synthesis involves reactions of sodium 3-(5-methyl-1-(p-toly)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with the appropriate heterocyclic amines and its diazonium salt .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, the 1H-NMR spectra showed signals near δ 9.7-9.8 and 9.4-9.5 ppm, assignable to the pyrimidine and the triazole proton, respectively .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from its synthesis and molecular structure. For instance, it’s a yellow solid with a melting point of 328–330 °C .Scientific Research Applications
Synthesis and Biological Evaluation
Compounds with structures similar to the one have been synthesized and evaluated for various biological activities. For example, Rahmouni et al. (2016) synthesized a novel series of pyrazolopyrimidine derivatives and evaluated them for their cytotoxic and 5-lipoxygenase inhibition activities, highlighting their potential as anticancer and anti-inflammatory agents (Rahmouni et al., 2016). Similarly, Chauhan et al. (2019) explored the chemistry and biological evaluation of new triazolopyrimidine derivatives, assessing their antibacterial and antifungal activity, which indicates the potential of such compounds in antimicrobial research (Chauhan et al., 2019).
Supramolecular Chemistry
Fonari et al. (2004) investigated pyrimidine derivatives as ligands for co-crystallization with crown ethers, leading to novel supramolecular assemblies. This research illustrates the utility of pyrimidine-based compounds in constructing complex molecular architectures with potential applications in molecular recognition and sensor technology (Fonari et al., 2004).
Tuberculostatic Activity
Research on structural analogs of antituberculous agents, such as ethyl 5-methyl-7-(thiophen-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate, by Titova et al. (2019), showcases the exploration of azolopyrimidines for their tuberculostatic activity. This work contributes to the ongoing search for more effective treatments against tuberculosis (Titova et al., 2019).
Antimicrobial and Antioxidant Properties
Gilava et al. (2020) synthesized a series of triazolopyrimidines and evaluated them for antimicrobial and antioxidant activities. Their findings support the potential of these compounds in developing new antimicrobial agents and antioxidants (Gilava et al., 2020).
Future Directions
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial enzyme involved in cell cycle regulation and is an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal cell cycle progression, leading to the death of cancer cells . The compound’s interaction with CDK2 is likely due to its ability to form essential hydrogen bonds with key amino acids in the active site of the enzyme .
Biochemical Pathways
By inhibiting CDK2, the compound affects the cell cycle, particularly the transition from the G1 phase to the S phase . This disruption can lead to cell cycle arrest and apoptosis, particularly in cancer cells .
Pharmacokinetics
These properties are crucial for the compound’s bioavailability and therapeutic efficacy .
Result of Action
The compound’s action results in significant cytotoxic activities against various cancer cell lines . For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines . The compound induces apoptosis, a form of programmed cell death, within these cells .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the reaction conditions can affect the formation of the compound . Additionally, the compound’s stability and efficacy can be influenced by factors such as pH, temperature, and the presence of other substances in the environment . .
properties
IUPAC Name |
7-(3-bromophenyl)-5-methyl-N-pyridin-3-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN6O/c1-11-15(17(26)24-14-6-3-7-20-9-14)16(12-4-2-5-13(19)8-12)25-18(23-11)21-10-22-25/h2-10,16H,1H3,(H,24,26)(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQVBAXOYNYCWKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=CC(=CC=C3)Br)C(=O)NC4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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